

# "Protocols for assessing Ulotaront's effects on negative symptoms of schizophrenia"

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## Compound of Interest

Compound Name: Ulotaront hydrochloride

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## Protocols for Assessing Ulotaront's Effects on Negative Symptoms of Schizophrenia

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Ulotaront (SEP-363856) is an investigational antipsychotic agent with a novel mechanism of action, primarily acting as a trace amine-associated receptor 1 (TAAR1) agonist and a serotonin 1A (5-HT<sub>1A</sub>) receptor agonist.[1][2] This distinct pharmacological profile, which does not rely on direct dopamine D2 receptor antagonism, has generated significant interest in its potential to treat the negative symptoms of schizophrenia, a critical unmet need in the management of this complex disorder.[3] Negative symptoms, such as avolition, anhedonia, social withdrawal, alogia, and blunted affect, are particularly challenging to treat with existing antipsychotics.[3]

These application notes provide detailed protocols for assessing the effects of ulotaront on the negative symptoms of schizophrenia, based on methodologies employed in its clinical development program. The protocols are intended to guide researchers, scientists, and drug development professionals in designing and implementing robust assessments for similar compounds or further studies on ulotaront.

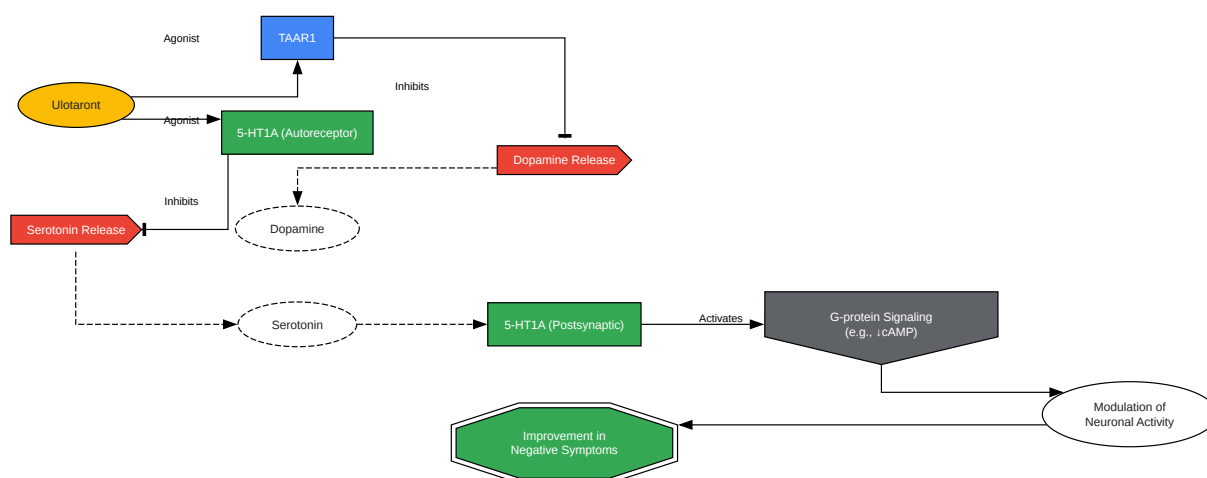
## I. Mechanism of Action of Ulotaront

Ulotaront's therapeutic potential is believed to stem from its dual agonism at TAAR1 and 5-HT1A receptors, which modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.<sup>[4]</sup><sup>[5]</sup>

- **TAAR1 Agonism:** TAAR1 is a G-protein-coupled receptor (GPCR) that can modulate the activity of dopamine neurons.<sup>[6]</sup> Activation of TAAR1 is thought to reduce dopamine neuron firing and dopamine release, which may help to normalize the hyperdopaminergic state associated with psychosis without the extrapyramidal side effects and hyperprolactinemia associated with D2 receptor blockade.<sup>[7]</sup>
- **5-HT1A Receptor Agonism:** Activation of 5-HT1A receptors, particularly in the prefrontal cortex, is associated with anxiolytic, antidepressant, and pro-cognitive effects. This action may contribute to improvements in negative and affective symptoms in schizophrenia.<sup>[8]</sup>

## Signaling Pathway of Ulotaront

The following diagram illustrates the proposed signaling pathway of ulotaront through its action on TAAR1 and 5-HT1A receptors.

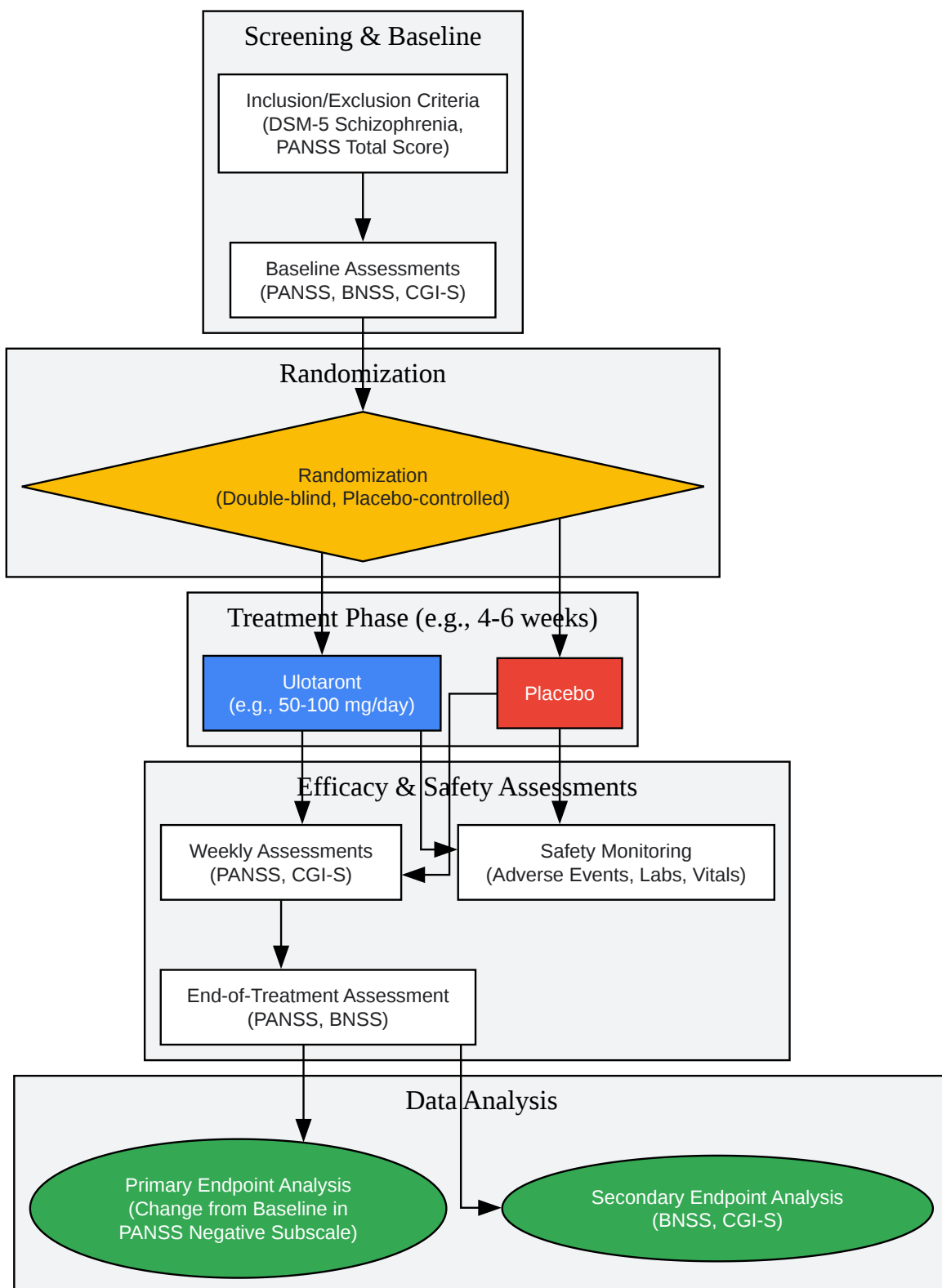


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Ulotaront's dual agonism at TAAR1 and 5-HT1A receptors.

## II. Clinical Trial Design for Assessing Negative Symptoms

A robust clinical trial design is essential for accurately assessing the efficacy of ulotaront on negative symptoms. The following workflow outlines a typical design based on the ulotaront clinical trial program.



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A typical clinical trial workflow for assessing ulotaront.

### III. Quantitative Data from Ulotaront Clinical Trials

The following tables summarize the key quantitative data from the Phase 2 and Phase 3 (DIAMOND 1 & 2) clinical trials of ulotaront, focusing on the assessment of negative symptoms.

**Table 1: Phase 2 Study Results for Negative Symptoms**<sup>[4][9]</sup>

Outcome Measure	Ulotaront (50-75 mg/day)	Placebo	Effect Size (vs. Placebo)
PANSS Negative Subscale Score	0.37		
Baseline (Mean)	25	25	
Change from Baseline at Week 4	Meaningful Reduction	Less Reduction	
PANSS-Marder Negative Symptom Factor	0.46		
Brief Negative Symptom Scale (BNSS) Total Score	0.48		
Baseline (Mean)	37	37	

**Table 2: Phase 3 (DIAMOND 1 & 2) Study Results - PANSS Total Score**<sup>[10][11][12][13][14]</sup>

Study	Treatment Arm	N	Baseline PANSS Total Score (Mean)	Change from Baseline at Week 6 (LS Mean)	p-value (vs. Placebo)
DIAMOND 1	Ulotaront 50 mg/day	145	~100	-16.9	Not Significant
Ulotaront 75 mg/day	145	~100	-19.6	Not Significant	
Placebo	145	~100	-19.3	-	
DIAMOND 2	Ulotaront 75 mg/day	155	~100	-16.4	Not Significant
Ulotaront 100 mg/day	155	~100	-18.1	Not Significant	
Placebo	154	~100	-14.3	-	

Note: In the Phase 3 trials, ulotaront did not meet the primary endpoint of statistically significant superiority over placebo on the PANSS total score. The company suggested that a high placebo response may have masked the therapeutic effect.<sup>[9][10][11][12][13]</sup>

### Table 3: Dose-Response Meta-Analysis of PANSS Negative Symptom Score<sup>[1]</sup>

Ulotaront Dose	Standardized Mean Difference (SMD) vs. Placebo [95% CI]
100 mg	-0.28 [-0.48, -0.08]

## IV. Experimental Protocols for Assessing Negative Symptoms

Accurate and consistent assessment of negative symptoms is paramount. The following are detailed protocols for the two primary scales used in the ulotaront clinical trials: the Positive and

Negative Syndrome Scale (PANSS) and the Brief Negative Symptom Scale (BNSS).

## A. Protocol for Administration of the Positive and Negative Syndrome Scale (PANSS) - Negative Symptom Subscale

The PANSS is a 30-item scale that evaluates the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[3] The negative symptom subscale consists of 7 items.

### 1. Rater Training and Certification:

- All raters must undergo comprehensive training on the PANSS administration and scoring.
- Certification should be achieved by demonstrating high inter-rater reliability on standardized training videos or live patient interviews.

### 2. Interview Setting:

- The interview should be conducted in a quiet, private, and comfortable setting to facilitate open communication.
- The duration of the interview is typically 30-45 minutes.

### 3. Semi-Structured Interview (SCI-PANSS):

- Utilize the Structured Clinical Interview for PANSS (SCI-PANSS) to ensure all domains are covered systematically.
- Begin with open-ended questions to encourage spontaneous reporting of symptoms.
- Follow up with specific probes for each of the 7 negative symptom items.

### 4. PANSS Negative Symptom Items and Probing Questions:

Item	Symptom	Probing Questions
N1	Blunted Affect	Observe the patient's facial expression, vocal intonation, and gestures throughout the interview. "How have your emotions been lately? Do you feel your face shows your emotions?"
N2	Emotional Withdrawal	"How much time do you spend with other people? Do you prefer to be alone? Do you feel distant from others?"
N3	Poor Rapport	Assess the quality of the interpersonal interaction during the interview. Is the patient engaged, open, and easy to communicate with?
N4	Passive/Apathetic Social Withdrawal	"What do you do during the day? Do you have any hobbies or interests? Do you have the energy to do things?"
N5	Difficulty in Abstract Thinking	Use proverbs and similarities to assess abstract reasoning. "What does the saying 'Don't cry over spilled milk' mean? In what way are an apple and a banana alike?"
N6	Lack of Spontaneity and Flow of Conversation	Observe the patient's speech patterns. Is their speech spontaneous and fluent, or do they require constant prompting?
N7	Stereotyped Thinking	"Do you find yourself having the same thoughts over and



over? Are your thoughts rigid  
or inflexible?"

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#### 5. Scoring:

- Each item is rated on a 7-point Likert scale from 1 (absent) to 7 (extreme).
- Scoring should be based on the patient's self-report, observations during the interview, and information from caregivers or medical records.
- The total negative symptom subscale score is the sum of the scores for the 7 items (range: 7-49).

## B. Protocol for Administration of the Brief Negative Symptom Scale (BNSS)

The BNSS is a 13-item scale specifically designed to assess the five domains of negative symptoms: anhedonia, avolition, asociality, blunted affect, and alogia.

#### 1. Rater Training:

- Raters should be trained on the BNSS manual, which provides detailed instructions and anchor points for each item.

#### 2. Semi-Structured Interview:

- The BNSS includes a semi-structured interview guide with specific questions for each item.
- The interview typically takes 15-20 minutes to complete.

#### 3. BNSS Domains and Items:

Domain	Items
Anhedonia	Intensity of Pleasure, Frequency of Pleasure
Avolition	Motivation for Activities, Initiation of Activities
Asociality	Social Interest, Social Closeness
Blunted Affect	Facial Expression, Vocal Expression, Expressive Gestures
Alogia	Poverty of Speech, Poverty of Content of Speech
Distress	Subjective Distress about Negative Symptoms

#### 4. Scoring:

- Each of the 13 items is rated on a 7-point scale from 0 (absent) to 6 (severe).
- The total BNSS score is the sum of all 13 item scores (range: 0-78).
- Subscale scores can be calculated for each of the five domains.

## V. Conclusion

The assessment of negative symptoms in schizophrenia is a critical component of developing novel therapeutics like ulotaront. The protocols outlined in these application notes, utilizing the PANSS and BNSS, provide a standardized and comprehensive framework for evaluating the efficacy of treatments targeting this challenging symptom domain. The unique mechanism of action of ulotaront as a TAAR1 and 5-HT1A agonist holds promise for addressing the unmet needs of individuals with schizophrenia, and rigorous assessment methodologies are essential to fully elucidate its therapeutic potential. While the Phase 3 trials did not meet their primary endpoints on the PANSS total score, further analysis of the data, particularly on the negative symptom subscales, is warranted to understand the full clinical profile of ulotaront.

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